Apiforol

flavonoid biosynthesis 3-deoxyanthocyanidin pathway phlobaphene precursors

Apiforol (CAS 55167-29-8) is the essential flavan-4-ol reference standard for accurate LC‑MS identification of 3‑deoxyanthocyanidin pathway intermediates. Unlike luteoforol (3′‑OH present), apiforol lacks the 3′‑hydroxyl, yielding distinct retention time and fragmentation patterns that are critical for unambiguous discrimination of F3′H‑dependent vs independent biosynthetic branches. Researchers investigating phlobaphene pigments in maize/sorghum, screening for pr1 genotypes, or studying apigeninidin phytoalexin induction must procure apiforol specifically to avoid false identification. The compound also serves as a characterized flavan-4-ol for antidiabetic SAR studies (α‑glucosidase IC₅₀ 48.25 µmol L⁻¹).

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B1221251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApiforol
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O
InChIInChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2/t12?,13-/m0/s1
InChIKeyRPKUCYSGAXIESU-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apiforol for Procurement: Technical Baseline and Structural Classification


Apiforol (CAS 55167-29-8) is a tetrahydroxyflavan belonging to the flavan-4-ol class of flavonoids, with hydroxyl substituents at positions 4, 4′, 5, and 7 [1]. Its molecular formula is C₁₅H₁₄O₅ with an exact mass of 274.08412 g/mol [2]. Unlike the more extensively studied flavan-3-ols (catechins), flavan-4-ols are less common in nature and serve primarily as biosynthetic intermediates in the 3-deoxyanthocyanidin pathway rather than as end-product phytochemicals [3]. The compound is endogenously produced via flavanone 4-reductase (EC 1.1.1.234) from naringenin and has been identified in Columnea hybrida, Malus domestica, Pyrus communis, Sinningia cardinalis, and Zea mays [4].

Why Flavan-4-ol Substitution Fails: Structural Resolution Dictates Pathway and Analytical Identity


Within the flavan-4-ol subclass, compounds are not functionally interchangeable. Apiforol and its closest structural analog luteoforol differ by exactly one hydroxyl group at the 3′-position of the B-ring; apiforol lacks this hydroxyl while luteoforol possesses it [1]. This single substitution determines which biosynthetic branch the compound enters: apiforol serves as the precursor to apigeninidin-derived phlobaphenes, while luteoforol feeds into luteolinidin-derived pigments [2]. Furthermore, in analytical applications where authentic reference standards are required for LC-MS identification of 3-deoxyanthocyanidin pathway intermediates, substituting a generic flavan-4-ol or the incorrect positional isomer yields false identification due to distinct retention times and fragmentation patterns. The compound's biosynthetic role as the immediate precursor to the antifungal phytoalexin apigeninidin also means that procurement of apiforol rather than a structural analog is mandatory for studies investigating 3-deoxyanthocyanidin induction or phlobaphene biosynthesis in monocots [3].

Apiforol Quantitative Differentiation Evidence: Comparator-Based Assessment


Apiforol vs. Luteoforol: Single Hydroxyl Difference Resolves Biosynthetic Branching

Apiforol lacks a hydroxyl group at the 3′-position of the flavylium B-ring, whereas luteoforol contains this hydroxyl group. This single structural difference determines which downstream 3-deoxyanthocyanidin the compound can generate [1]. In maize, lines with functional pr1 and p1 alleles (Pr1;P1) accumulate luteoforol, while null pr1 lines with either functional or non-functional p1 alleles (pr1;P1 or pr1;p1) accumulate apiforol exclusively [2]. This demonstrates that apiforol is not merely a metabolic intermediate but a genotype-specific marker of flavonoid 3′-hydroxylase (ZmF3′H1) activity status.

flavonoid biosynthesis 3-deoxyanthocyanidin pathway phlobaphene precursors flavanone 4-reductase

Apiforol Antifungal Activity: Direct Comparison with Apigeninidin and Naringenin

In agar plate assays against five fungal pathogens (Fusarium oxysporum, Gibberella zeae, Gliocladium roseum, Alternaria solani, Phytophthora infestans), apiforol demonstrated no growth inhibition. Of the four compounds tested—naringenin, apiforol, apiforol 7-O-rhamnoglucoside, and apigeninidin—only apigeninidin inhibited fungal growth [1]. This result establishes that apiforol's primary biological role is as a biosynthetic precursor to the active antifungal phytoalexin apigeninidin, not as a direct defense compound [2].

phytoalexin antifungal activity plant defense Sorghum bicolor

Apiforol Antidiabetic Activity: α-Glucosidase Inhibition, Antiglycation, and Glucose Uptake Data

Apiforol isolated from Musa balbisiana Colla. seeds demonstrated α-glucosidase inhibition with an IC₅₀ of 48.25 ± 0.255 µmol L⁻¹, antiglycation activity with an IC₅₀ of 114.23 ± 0.567 µmol L⁻¹, and enhanced glucose uptake in L6 myoblasts [1]. Molecular docking studies showed efficient binding to the active site of α-glucosidase enzyme 3A4A [2]. These data represent the first isolation and characterization of apiforol from M. balbisiana [3].

antidiabetic α-glucosidase inhibition antiglycation Musa balbisiana

Apiforol Recommended Application Scenarios Based on Verified Evidence


Analytical Reference Standard for 3-Deoxyanthocyanidin Pathway Studies

Apiforol serves as an essential authentic reference standard for LC-MS identification and quantification of flavan-4-ol intermediates in the 3-deoxyanthocyanidin biosynthetic pathway. Its distinct retention time and fragmentation pattern relative to luteoforol (differing by one hydroxyl group at the 3′-position) enables unambiguous discrimination of F3′H-dependent versus independent biosynthetic branches [1]. Researchers investigating phlobaphene pigment formation in maize, sorghum, or other monocots should procure apiforol specifically rather than generic flavan-4-ol standards. The compound's isolation from Musa balbisiana also provides a verified natural source for analytical method development [2].

Precursor in Phytoalexin Induction Research

In plant defense studies, apiforol is the direct biosynthetic precursor to apigeninidin, the active antifungal 3-deoxyanthocyanidin phytoalexin in Sorghum bicolor [3]. Researchers investigating fungal resistance mechanisms or screening for defense elicitors require both apiforol (inactive precursor) and apigeninidin (active phytoalexin) to establish whether observed antifungal activity results from precursor accumulation or conversion to the active form. Procurement of apiforol rather than naringenin or luteoforol is mandatory for studies focused specifically on the apigeninidin branch of the pathway [4].

Genotype-Dependent Metabolite Marker for Flavonoid 3′-Hydroxylase Activity

In maize genetics research, apiforol accumulation serves as a diagnostic marker for the pr1 genotype. Null pr1 lines (pr1;P1 or pr1;p1) accumulate apiforol exclusively, while functional Pr1;P1 lines accumulate luteoforol [5]. Researchers conducting metabolomic phenotyping of Zea mays populations or screening for ZmF3′H1 loss-of-function mutants should procure apiforol as an authentic standard to verify metabolite identity and quantify accumulation levels in genetic mapping studies.

Reference Compound for Antidiabetic Screening of Flavan-4-ols

Apiforol has demonstrated in vitro α-glucosidase inhibition (IC₅₀ = 48.25 ± 0.255 µmol L⁻¹), antiglycation activity (IC₅₀ = 114.23 ± 0.567 µmol L⁻¹), and enhanced glucose uptake in L6 myoblasts [6]. While no head-to-head comparator data exist to establish superiority over other flavan-4-ols or clinical standards, these data provide a defined baseline for researchers screening structurally related compounds or evaluating structure-activity relationships within the flavan-4-ol subclass. Procurement as a reference compound is appropriate for studies requiring a characterized flavan-4-ol with published antidiabetic activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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